"Acid Red 249" chemical properties and structure
"Acid Red 249" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Acid Red 249 (C.I. 18134), a monoazo dye. The information is intended to support research and development activities where this compound may be encountered.
Core Chemical and Physical Properties
Acid Red 249 is a synthetic dye characterized by its red, powdery appearance and solubility in water.[1] It is classified as a weak acid dye due to the presence of sulfonic acid groups. The key identifying and physical properties of Acid Red 249 are summarized in the table below for easy reference.
| Property | Value |
| Common Name | Acid Red 249 |
| Synonyms | Tracid Brilliant Red B, Acid Red B, Weak Acid Brilliant Red B, Polar Brilliant Red B[2][3] |
| C.I. Name | Acid Red 249[3] |
| C.I. Number | 18134 |
| CAS Number | 6416-66-6[4] |
| Molecular Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃[4] |
| Molecular Weight | 748.11 g/mol [4] |
| IUPAC Name | disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-(p-tolylsulfonamido)naphthalene-2,7-disulfonate |
| Physical Appearance | Dark red to brown powder[2] |
| Solubility | Soluble in water, slightly soluble in ethanol[1] |
| λmax (in water) | 510 nm |
Chemical Structure
The chemical structure of Acid Red 249 is characterized by a single azo bond (-N=N-) connecting a substituted phenyl ring to a substituted naphthalene (B1677914) ring system. The molecule contains multiple sulfonate groups, which impart water solubility.
Chemical structure of Acid Red 249.
Synthesis Workflow
The manufacturing process for Acid Red 249 involves a two-step synthesis: the diazotization of an aromatic amine followed by an azo coupling reaction.[4]
Synthesis workflow of Acid Red 249.
Experimental Protocols
Detailed methodologies for the characterization and quantification of Acid Red 249 are crucial for quality control and research purposes. The following sections provide protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometric Analysis
This protocol outlines the determination of Acid Red 249 concentration in a solution using UV-Vis spectrophotometry, based on its maximum absorbance at 510 nm.
Objective: To quantify the concentration of Acid Red 249 in an aqueous solution.
Materials and Reagents:
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Acid Red 249 reference standard
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Deionized water
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Volumetric flasks (100 mL and 10 mL)
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Pipettes
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UV-Vis Spectrophotometer
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Quartz cuvettes
Procedure:
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Preparation of Stock Standard Solution (100 µg/mL):
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Accurately weigh 10 mg of Acid Red 249 reference standard.
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Dissolve the standard in a 100 mL volumetric flask with deionized water.
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Ensure the standard is completely dissolved by gentle agitation or sonication.
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Fill the flask to the mark with deionized water and mix thoroughly.
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Preparation of Working Standard Solutions:
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Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, and 20 µg/mL) by diluting the stock solution with deionized water using volumetric flasks and pipettes.
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Spectrophotometer Setup:
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Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
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Set the wavelength to the maximum absorbance of Acid Red 249, which is 510 nm.
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Use deionized water as a blank to zero the instrument.
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Measurement and Calibration Curve:
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Measure the absorbance of each working standard solution at 510 nm.
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Plot a calibration curve of absorbance versus concentration.
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Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.
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Sample Analysis:
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Prepare the sample solution by dissolving a known amount of the sample containing Acid Red 249 in deionized water. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
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Measure the absorbance of the sample solution at 510 nm.
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Calculate the concentration of Acid Red 249 in the sample using the equation from the calibration curve.
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High-Performance Liquid Chromatography (HPLC) Analysis
While a specific, validated HPLC method for Acid Red 249 was not found in the performed search, the following is a representative protocol for the analysis of monoazo acid dyes, which can be adapted and validated for Acid Red 249. This method is based on common practices for similar analytes.
Objective: To separate and quantify Acid Red 249 and its potential impurities using reversed-phase HPLC with UV detection.
Materials and Reagents:
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Acid Red 249 reference standard
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Acetonitrile (HPLC grade)
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Ammonium acetate (B1210297) or Formate (B1220265) (HPLC grade)
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Water (HPLC grade)
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Formic acid or Acetic acid (for pH adjustment)
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Methanol (HPLC grade)
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0.45 µm syringe filters
Instrumentation:
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HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized and validated):
| Parameter | Recommended Condition |
| Mobile Phase A | 10-20 mM Ammonium acetate or formate in water, pH adjusted to 3-4 with formic or acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%), increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 510 nm (for quantification) and DAD scan (e.g., 200-700 nm) for peak purity analysis |
| Injection Volume | 10 - 20 µL |
Procedure:
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Preparation of Mobile Phase:
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Prepare the mobile phases as described in the table.
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Degas the mobile phases using an online degasser or by sonication.
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Preparation of Standard and Sample Solutions:
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Prepare a stock solution of Acid Red 249 reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
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Prepare working standards by diluting the stock solution with the initial mobile phase composition.
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Prepare the sample solution by dissolving a known amount of the sample in the same solvent and filtering it through a 0.45 µm syringe filter before injection.
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System Suitability:
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Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.
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Check for parameters like retention time reproducibility (RSD < 2%), peak area precision (RSD < 2%), tailing factor (typically between 0.8 and 1.5), and theoretical plates.
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Analysis and Quantification:
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Inject the standard solutions to generate a calibration curve.
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Inject the sample solutions.
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Identify the Acid Red 249 peak based on its retention time compared to the standard.
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Quantify the amount of Acid Red 249 in the sample using the calibration curve.
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Conclusion
This technical guide provides essential information on the chemical properties, structure, and analytical methods for Acid Red 249. The provided data and protocols can serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where the characterization of this dye is necessary. It is important to note that the HPLC method provided is a representative protocol and should be properly validated for specific applications.
